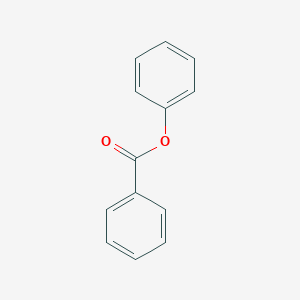

Phenyl benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJSHPDYVMKCHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048210 | |

| Record name | Phenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with an odor of geraniums; [Merck Index] Crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Phenyl benzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21461 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-99-2 | |

| Record name | Phenyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylcarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENYL BENZOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8A3WVZ590 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenyl Benzoate: A Comprehensive Technical Guide

CAS Number: 93-99-2

This technical guide provides an in-depth overview of phenyl benzoate (B1203000), a significant chemical compound with applications ranging from organic synthesis to biochemical research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and key reactions.

Core Properties of Phenyl Benzoate

This compound is a white crystalline solid with a faint geranium-like odor.[1][2] It is the ester formed from the formal condensation of benzoic acid and phenol (B47542).[1][3]

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀O₂ | [4][5] |

| Molecular Weight | 198.22 g/mol | [4][5] |

| CAS Number | 93-99-2 | [3][4][5] |

| Melting Point | 68-70 °C | [1][3][4] |

| Boiling Point | 298-299 °C | [1][3][4] |

| Density | 1.235 g/cm³ | [2][6] |

| Appearance | White crystalline powder | [1][3] |

| Solubility | Insoluble in water. Soluble in hot ethanol (B145695), diethyl ether, and chloroform.[3][4][6] | [3][4][6] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases.[1][3] | [1][3] |

Spectral Data

| Spectroscopic Technique | Key Features | Source(s) |

| ¹H NMR | Spectra available for reference. | [7] |

| ¹³C NMR | Data available in spectral databases. | [8] |

| Infrared (IR) | The NIST WebBook provides a reference IR spectrum. | [9] |

| Mass Spectrometry (MS) | Mass spectrum data is available for this compound. | [9] |

Experimental Protocols

Detailed methodologies for the synthesis and a key reaction of this compound are provided below.

Synthesis of this compound via Schotten-Baumann Reaction

This reaction involves the benzoylation of phenol.

Materials:

-

Phenol (1 g)

-

10% Sodium hydroxide (B78521) (NaOH) solution (15 mL)

-

Benzoyl chloride (2 mL)

-

Ethanol (for recrystallization)

-

Erlenmeyer flask with a rubber stopper

-

Filtration apparatus (e.g., Büchner funnel)

-

Beakers and other standard laboratory glassware

Procedure:

-

In an Erlenmeyer flask, dissolve 1 gram of phenol in 15 mL of 10% sodium hydroxide solution.[4]

-

Carefully add 2 mL of benzoyl chloride to the flask.[4]

-

Securely stopper the flask and shake it vigorously for approximately 15-30 minutes.[4] The reaction is complete when the characteristic smell of benzoyl chloride is no longer detectable.

-

A solid precipitate of this compound will form.[4]

-

Collect the solid product by suction filtration, breaking up any lumps.[3]

-

Wash the crude product thoroughly with cold water to remove any unreacted starting materials and byproducts.[4][10]

-

Dry the product. The theoretical yield is approximately 2 grams.[4]

Purification by Recrystallization:

-

Transfer the crude this compound to a boiling tube.

-

Add a minimum amount of hot ethanol to dissolve the solid completely.[11]

-

If the solution is colored, it can be treated with a small amount of activated charcoal and then hot filtered.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[12]

-

Collect the purified crystals by suction filtration and wash them with a small amount of ice-cold ethanol.[11]

-

Dry the crystals to obtain pure this compound.

The Fries Rearrangement of this compound

The Fries rearrangement is a reaction of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[2]

General Procedure Outline:

-

This compound is treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable solvent.[2][13]

-

The reaction mixture is heated. The reaction temperature influences the product distribution.

-

The reaction is worked up by hydrolysis to liberate the product.[13]

Visualized Workflows and Mechanisms

Synthesis of this compound: Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Fries Rearrangement of this compound: Reaction Mechanism

Caption: Mechanism of the Fries rearrangement.

Applications in Research

Role as a Chloride Transport Blocker

This compound has been identified as a chloride transport blocker.[1][6][14] It has been shown to inhibit the chloride-dependent accumulation of glutamate (B1630785) into vesicles in rat brain membranes.[6][14] This inhibitory effect is observed for both Ca²⁺/Cl⁻-dependent and -independent L-[³H]Glu binding.[6] This property makes this compound a useful tool in neurochemical research for studying glutamate transport and the role of chloride channels in this process.

Logical Relationship: Inhibition of Glutamate Accumulation

Caption: this compound's inhibitory effect.

Safety and Handling

This compound is harmful if swallowed and causes skin irritation.[11][15] It is advisable to handle it with appropriate personal protective equipment, including gloves and safety goggles, in a well-ventilated area or fume hood.[11] Avoid breathing dust.[15] In case of contact with skin, wash off with soap and plenty of water. If ingested, rinse the mouth with water and consult a physician. It is stable under recommended storage conditions, which is in a cool, dry, and well-ventilated place in a tightly sealed container.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 3. studylib.net [studylib.net]

- 4. Preparation of this compound – Stan's Academy [stansacademy.com]

- 5. scribd.com [scribd.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Fries Rearrangement [organic-chemistry.org]

- 13. This compound | Chloride Channel | 93-99-2 | Invivochem [invivochem.com]

- 14. scribd.com [scribd.com]

- 15. electrochem.org [electrochem.org]

Spectroscopic Profile of Phenyl Benzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for phenyl benzoate (B1203000), a benzoate ester formed from the condensation of phenol (B47542) and benzoic acid. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification and characterization in research and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of phenyl benzoate.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 8.20 | dd | 8.2, 1.4 | 2H | Protons ortho to the carbonyl group (Benzoyl group) |

| 7.61 | tt | 7.6, 1.4 | 1H | Proton para to the carbonyl group (Benzoyl group) |

| 7.49 | dd | 8.0, 7.6 | 2H | Protons meta to the carbonyl group (Benzoyl group) |

| 7.41 | dd | 8.4, 7.5 | 2H | Protons meta to the ester oxygen (Phenyl group) |

| 7.26 | tt | 7.5, 1.4 | 1H | Proton para to the ester oxygen (Phenyl group) |

| 7.20-7.22 | m | - | 2H | Protons ortho to the ester oxygen (Phenyl group) |

dd = doublet of doublets, tt = triplet of triplets, m = multiplet[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 165.1 | Carbonyl Carbon (C=O) |

| 150.9 | Carbon attached to the ester oxygen (Phenyl group, C-O) |

| 133.5 | Para Carbon (Benzoyl group) |

| 130.0 | Ortho Carbons (Benzoyl group) |

| 129.5 | Meta Carbons (Phenyl group) |

| 129.4 | Quaternary Carbon (Benzoyl group) |

| 128.5 | Meta Carbons (Benzoyl group) |

| 125.8 | Para Carbon (Phenyl group) |

| 121.6 | Ortho Carbons (Phenyl group) |

[1]

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Bond Vibration | Description |

| ~1735 | C=O stretch | Strong, characteristic ester carbonyl stretch |

| ~1270 | C-O stretch | Strong, asymmetric stretch of the ester C-O bond |

| ~1100 | C-O stretch | Symmetric stretch of the ester C-O bond |

| 3100-3000 | C-H stretch | Aromatic C-H stretching |

| 1600, 1490 | C=C stretch | Aromatic ring C=C stretching |

Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Peaks for this compound

| m/z | Ion | Significance |

| 198 | [C₁₃H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 105 | [C₇H₅O]⁺ | Benzoyl cation (base peak) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

Standard protocols for obtaining the spectroscopic data are outlined below.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard single-pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum to singlets for each unique carbon.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and referencing it to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of solid this compound with dry potassium bromide (KBr) powder and pressing it into a thin, transparent disk. Alternatively, dissolve the sample in a suitable solvent like chloroform and acquire the spectrum in a liquid cell.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the pure solvent should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is recorded to generate the mass spectrum.

Data Interpretation and Visualization

Spectroscopic Analysis Workflow

The logical flow for the spectroscopic analysis and structure confirmation of this compound is depicted below.

Caption: A flowchart illustrating the process of identifying this compound using various spectroscopic methods.

Mass Spectrometry Fragmentation

The fragmentation of the this compound molecular ion in the mass spectrometer is a key indicator of its structure. The primary fragmentation pathway involves the cleavage of the ester bond.

Caption: The primary fragmentation pathway of this compound under electron ionization in mass spectrometry.

References

An In-depth Technical Guide to the Solubility Profile of Phenyl Benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phenyl benzoate (B1203000) in various organic solvents. Due to the limited availability of extensive quantitative data in publicly accessible literature, this document focuses on presenting the available qualitative and quantitative data, alongside detailed experimental protocols for determining the solubility profile of phenyl benzoate. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields where understanding the solubility of such compounds is critical.

Introduction to this compound

This compound is an aromatic ester, formed from the condensation of benzoic acid and phenol. It is a white crystalline solid at room temperature and finds applications in various fields, including as a plasticizer, in fragrance formulations, and as an intermediate in organic synthesis. Its solubility in different organic solvents is a crucial physicochemical property that influences its application, formulation, and purification processes.

Solubility Profile of this compound

Qualitative Solubility

Published data indicates that this compound exhibits good solubility in several common organic solvents. A summary of its qualitative solubility is presented below:

-

Freely Soluble: Ethanol (especially when hot), Chloroform[1], Ether[1]

-

Slightly Soluble: Diethyl ether

-

Insoluble: Water[1]

Quantitative Solubility Data

Currently, there is a notable scarcity of comprehensive quantitative solubility data for this compound across a range of organic solvents and temperatures in peer-reviewed literature. The most specific quantitative data point found is for its solubility in Dimethyl Sulfoxide (DMSO).

Table 1: Quantitative Solubility of this compound in DMSO

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 175 | ~0.883 |

Note: The molar solubility was calculated based on the molecular weight of this compound (198.22 g/mol ).

Solubility of Structurally Similar Compounds

To provide a broader context in the absence of extensive data for this compound, the solubility profiles of its simpler analogs, methyl benzoate and ethyl benzoate, are informative. These compounds share the benzoate ester functional group and aromatic character.

Methyl Benzoate:

-

Poorly soluble in water.[2]

-

Miscible with organic solvents.[2]

-

Soluble in methanol (B129727) and ether.[3]

-

Insoluble in glycerin.[3]

Ethyl Benzoate:

-

Miscible with most organic solvents.[4]

-

Soluble in ethanol, ethyl ether, petroleum ether, propylene (B89431) glycol, and mineral oil.[6]

-

Insoluble in glycerin.[6]

The solubility behavior of these analogs suggests that this compound is likely to be readily soluble in a range of common organic solvents, particularly those that are less polar than water.

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, this section provides detailed experimental protocols for determining the solubility of this compound. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.[7] The concentration of the saturated solution can then be determined using various analytical techniques, with the gravimetric method and UV-Vis spectroscopy being common choices. High-Performance Liquid Chromatography (HPLC) offers a more sensitive and specific method for quantification.

General Experimental Workflow

The overall process for determining the solubility of this compound can be visualized with the following workflow:

Detailed Experimental Protocol: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the desired organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate). The presence of undissolved solid is crucial to ensure saturation.[7]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature water bath or incubator with agitation (e.g., an orbital shaker).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution and crystallization rates have reached equilibrium. The required time may need to be determined empirically.[7]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature, avoiding any solid particles.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microcrystals.

-

-

Quantification of this compound:

Method A: Gravimetric Analysis

This method is straightforward but may be less accurate for solvents with high boiling points or for determining low solubilities.

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume or weight of the filtered saturated solution into the evaporating dish and reweigh.

-

Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature below the boiling point of this compound.

-

Once the solvent is completely removed, dry the dish containing the this compound residue to a constant weight in an oven at a suitable temperature (e.g., 50-60°C).

-

Cool the dish in a desiccator and weigh.

-

The mass of the residue corresponds to the mass of this compound dissolved in the known volume or mass of the solvent.[7][8][9]

Method B: UV-Vis Spectrophotometry

This method is suitable for aromatic compounds like this compound, which have a strong UV absorbance.

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan its UV spectrum (e.g., from 200-400 nm) to identify the λmax.

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.[10]

-

-

Analyze the Saturated Solution:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the calibration curve to determine the concentration of this compound in the diluted solution and then calculate the concentration in the original saturated solution.[11][12]

-

Method C: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying this compound, especially in complex mixtures or at low concentrations.

-

Develop an HPLC Method:

-

A reversed-phase HPLC method is suitable for this compound.

-

Column: C18 column.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is a common choice. The exact ratio may need to be optimized.

-

Detector: UV detector set at the λmax of this compound.

-

Flow Rate and Injection Volume: These will need to be optimized for the specific column and system.

-

-

Prepare a Calibration Curve:

-

Analyze the Saturated Solution:

-

Dilute the filtered saturated solution with a known volume of the mobile phase or a compatible solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted solution into the HPLC system and record the peak area.

-

Use the calibration curve to determine the concentration of this compound in the diluted solution and subsequently in the original saturated solution.

-

-

Data Presentation

The collected solubility data should be organized into clear and concise tables to facilitate comparison and analysis.

Table 2: Example of a Comprehensive Solubility Data Table for this compound

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Mass Fraction | Mole Fraction |

| Methanol | 25 | Experimental Value | Calculated Value | Calculated Value |

| 35 | Experimental Value | Calculated Value | Calculated Value | |

| 45 | Experimental Value | Calculated Value | Calculated Value | |

| Ethanol | 25 | Experimental Value | Calculated Value | Calculated Value |

| 35 | Experimental Value | Calculated Value | Calculated Value | |

| 45 | Experimental Value | Calculated Value | Calculated Value | |

| Acetone | 25 | Experimental Value | Calculated Value | Calculated Value |

| 35 | Experimental Value | Calculated Value | Calculated Value | |

| 45 | Experimental Value | Calculated Value | Calculated Value | |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value | Calculated Value |

| 35 | Experimental Value | Calculated Value | Calculated Value | |

| 45 | Experimental Value | Calculated Value | Calculated Value |

Conclusion

This technical guide has summarized the currently available solubility information for this compound in organic solvents and provided detailed experimental protocols for its determination. While there is a clear need for more comprehensive quantitative data, the qualitative information and data on analogous compounds suggest that this compound is readily soluble in many common organic solvents. The provided experimental workflows and methodologies offer a robust framework for researchers and professionals to generate the specific solubility data required for their applications, thereby facilitating more informed decisions in formulation, purification, and synthesis processes.

References

- 1. chembk.com [chembk.com]

- 2. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 3. Methyl benzoate | 93-58-3 [chemicalbook.com]

- 4. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 5. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cas 93-89-0,Ethyl benzoate | lookchem [lookchem.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]

- 11. researchgate.net [researchgate.net]

- 12. rjptonline.org [rjptonline.org]

- 13. youtube.com [youtube.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Phenyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of phenyl benzoate (B1203000) (C₁₃H₁₀O₂), a key organic compound with applications in synthesis and materials science. The information presented is collated from seminal crystallographic studies and is intended to serve as a detailed reference for researchers and professionals in the fields of chemistry, materials science, and drug development.

Crystal Structure

The crystal structure of phenyl benzoate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[1] The crystallographic data from two key studies are summarized in Table 1 for comparative analysis. The seminal work by Adams and Morsi in 1976 provided the foundational understanding of the crystal packing and molecular conformation.[2] A subsequent study by Shibakami and Sekiya in 1995 further refined the unit cell parameters.[1]

Table 1: Crystallographic Data for this compound

| Parameter | Adams & Morsi (1976)[2] | Shibakami & Sekiya (1995)[1] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P 1 2₁/c 1 |

| a (Å) | 5.688 | 5.6890 |

| b (Å) | 14.73 | 14.7340 |

| c (Å) | 12.38 | 12.3850 |

| α (°) | 90 | 90 |

| β (°) | 101.05 | 101.060 |

| γ (°) | 90 | 90 |

| Z | 4 | Not Specified |

Molecular Geometry

The molecular geometry of this compound is characterized by the spatial arrangement of its constituent atoms, including bond lengths, bond angles, and torsion angles. These parameters, determined from X-ray diffraction data, provide insights into the molecule's conformation and steric interactions.

Bond Lengths

The bond lengths within the this compound molecule are generally within the expected ranges for C-C aromatic, C-O, and C=O bonds. A summary of key bond lengths is presented in Table 2.

Table 2: Selected Bond Lengths in this compound

| Bond | Bond Length (Å) |

| C=O | ~1.20 |

| C-O (ester) | ~1.35 |

| O-C (phenyl) | ~1.41 |

| C-C (benzoyl ring) | 1.371 - 1.401[2] |

| C-C (phenyl ring) | 1.371 - 1.401[2] |

Note: The exact bond lengths from the primary experimental data were not available in the accessed literature. The values presented are typical for these bond types and consistent with the statement that all bond lengths are normal.[2]

Bond Angles

The bond angles in this compound are consistent with the sp² hybridization of the carbon and oxygen atoms in the aromatic rings and the ester group. Key bond angles are summarized in Table 3.

Table 3: Selected Bond Angles in this compound

| Angle | Bond Angle (°) |

| O=C-O | ~123 |

| C-O-C | ~118 |

| C-C-C (in rings) | ~120[2] |

Note: The exact bond angles from the primary experimental data were not available in the accessed literature. The values presented are typical for these bond types and consistent with the statement that all bond angles are normal.[2] Ring angles are reported to be within 3 standard deviations of 120°.[2]

Torsion Angles and Molecular Conformation

A significant feature of the molecular geometry of this compound is the non-planar conformation. The two phenyl rings are not coplanar with each other or with the central carboxylate group. The key torsion angles that define the molecular shape are presented in Table 4.

Table 4: Torsion Angles in this compound

| Torsion Angle | Value (°) |

| Dihedral angle between the two benzene (B151609) rings | 55.7[2] |

| Twist of the -COO- group from the benzoyl ring plane | 9.8[2] |

| Twist of the -COO- group from the phenyl ring plane | 65.1[2] |

Experimental Protocols

The determination of the crystal structure and molecular geometry of this compound was achieved through single-crystal X-ray diffraction. The following is a detailed methodology based on the practices common during the period of the original study and general principles of the technique.

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction were grown by the slow evaporation of a saturated solution of the compound in a suitable solvent, such as methanol.[2]

Data Collection

A single crystal of appropriate dimensions was mounted on a goniometer head. In the 1970s, data collection was typically performed on a four-circle diffractometer. The crystal was oriented in a monochromatic X-ray beam (e.g., Cu Kα radiation). The diffraction intensities were collected by rotating the crystal and the detector. In the original study by Adams and Morsi, 844 independent reflections were measured using a microdensitometer.[2]

Structure Solution and Refinement

The collected diffraction data, consisting of a set of reflection intensities, were used to solve the crystal structure. The process typically involved the following steps:

-

Phase Problem: The phases of the structure factors, which are lost during the diffraction experiment, were determined using direct methods, a common approach for small molecules.

-

Electron Density Map: An initial electron density map was calculated using the measured structure factor amplitudes and the determined phases.

-

Model Building: The positions of the non-hydrogen atoms were identified from the electron density map to build an initial molecular model.

-

Structure Refinement: The atomic coordinates and thermal parameters were refined using least-squares methods to improve the agreement between the observed and calculated structure factors. In the study by Adams and Morsi, a full-matrix least-squares refinement was performed, which reduced the R-factor to 0.047.[2]

-

Difference Fourier Map: A difference Fourier map was calculated to locate the positions of the hydrogen atoms.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound using single-crystal X-ray diffraction.

References

An In-depth Technical Guide on the Thermochemical Properties and Heat of Formation of Phenyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermochemical properties of phenyl benzoate (B1203000) (C₁₃H₁₀O₂), a benzoate ester formed from the condensation of phenol (B47542) and benzoic acid.[1][2][3] An understanding of these properties, particularly its heat of formation, is critical for applications in organic synthesis, materials science, and drug development, where thermal stability and energy changes during reactions are of paramount importance.[4][5]

Core Thermochemical and Physical Properties

Phenyl benzoate is a white, crystalline solid with a geranium-like odor.[1][6][7] It is stable under normal conditions but incompatible with strong oxidizing agents, acids, and bases.[1][8][9] Key quantitative data regarding its thermochemical and physical properties have been compiled from various experimental studies and are summarized in the tables below.

Table 1: Thermochemical Properties of this compound at 298.15 K (25 °C)

| Property | Symbol | Phase | Value (kJ/mol) | Reference |

| Standard Molar Enthalpy of Formation | ΔfH° | Solid | -142 ± 3 | [10] |

| Standard Molar Enthalpy of Formation | ΔfH° | Gas | -150 | [10] |

| Standard Molar Enthalpy of Combustion | ΔcH° | Solid | -6420.3 ± 2.9 | [10] |

| Molar Enthalpy of Sublimation | ΔsubH° | Solid to Gas | 92.5 ± 2.1 | [10] |

| Molar Enthalpy of Vaporization | ΔvapH | Liquid to Gas | 64.9 ± 4.2 | [11] |

Table 2: Physical Properties of this compound

| Property | Value | Unit |

| Molecular Formula | C₁₃H₁₀O₂ | - |

| Molar Mass | 198.221 | g/mol |

| Melting Point | 68-70 (lit.) | °C |

| Boiling Point | 298-299 (lit.) | °C |

| Density | 1.235 | g/cm³ |

Data compiled from sources:[12],[8],,[11],,[13],[9],[7]

Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical data presented above relies on precise calorimetric and analytical techniques. The methodologies for the key experiments are detailed below.

2.1. Static Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion is determined using a static bomb calorimeter, a technique extensively refined for substances like benzoic acid, which serves as a primary standard.[14][15]

-

Apparatus: The system consists of a high-pressure stainless steel container (the "bomb") with a capacity of approximately 350-400 mL, made from a corrosion-resistant alloy.[14] This bomb is submerged in a precisely known quantity of water within a larger, insulated vessel (the calorimeter). The entire assembly is enclosed in a jacket with a constant temperature to minimize heat exchange with the environment.[14] A platinum resistance thermometer or a digital thermometer is used for high-precision temperature measurements.[14][16]

-

Procedure:

-

A pellet of this compound (typically 0.7-1.0 g) is accurately weighed and placed in a crucible inside the bomb.[16]

-

A fuse wire (e.g., iron or Chromel) of known length and mass is attached to electrodes, with the wire touching the sample pellet.[16]

-

A small, known volume of water (e.g., 1 mL) is added to the bomb to ensure the final water formed by combustion is in the liquid state.[14]

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atmospheres.[14]

-

The bomb is placed in the calorimeter, and the system is allowed to reach thermal equilibrium over several minutes.[16]

-

The temperature is recorded at one-minute intervals for about five minutes to establish a baseline.[16]

-

The sample is ignited by passing an electric current through the fuse wire.[16]

-

The temperature of the water is recorded at regular intervals as it rises to a maximum and then slowly cools.

-

-

Data Analysis: The total heat released is calculated from the observed temperature rise and the previously determined heat capacity of the calorimeter system (calibrated using a standard like benzoic acid).[16] Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from trace nitrogen in the bomb.[14] From this, the standard enthalpy of combustion (ΔcH°) is calculated.

2.2. Determination of Enthalpy of Sublimation

For low-volatility compounds like this compound, the enthalpy of sublimation is often determined indirectly from the temperature dependence of its vapor pressure using the Clausius-Clapeyron equation.[17]

-

Apparatus: A static vapor pressure apparatus is used, which allows for precise measurement of very low pressures over a range of temperatures.[17]

-

Procedure:

-

A sample of solid this compound is placed in the apparatus.

-

The system is evacuated to remove air and other volatile impurities.

-

The sample is heated to a series of controlled temperatures, and the corresponding equilibrium vapor pressure is measured.

-

-

Data Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔsubH°/R, where R is the ideal gas constant. This relationship allows for the direct calculation of the standard enthalpy of sublimation (ΔsubH°).

2.3. Differential Scanning Calorimetry (DSC)

DSC is used to measure heat flow associated with thermal transitions as a function of temperature. It is particularly useful for determining the heat of fusion and heat capacity.[4]

-

Apparatus: A differential scanning calorimeter measures the difference in heat flow between a sample pan and a reference pan.[4]

-

Procedure:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.[4]

-

An empty, sealed aluminum pan is used as a reference.[4]

-

Both pans are placed in the DSC cell and heated at a constant, controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[4][18]

-

The instrument records the differential heat flow required to maintain both the sample and reference pans at the same temperature.

-

-

Data Analysis: The resulting DSC curve shows peaks corresponding to thermal events. The melting point is identified as the onset temperature of the fusion peak. The area under the melting peak is integrated to determine the enthalpy of fusion (ΔfusH°). The heat capacity can also be determined from the shift in the baseline of the DSC signal.[18]

Visualization of Thermochemical Relationships

The relationship between the various enthalpies for this compound can be visualized using a thermodynamic cycle based on Hess's Law. The following diagram illustrates how the enthalpy of formation in the solid and gaseous states is connected through the enthalpy of sublimation.

Caption: Thermodynamic cycle for this compound illustrating Hess's Law.

This diagram shows that the standard enthalpy of formation of gaseous this compound can be calculated either directly from the elements or indirectly by summing the standard enthalpy of formation of the solid and its standard enthalpy of sublimation. The values are consistent within experimental error: -142 kJ/mol + 92.5 kJ/mol = -49.5 kJ/mol, which differs from the directly cited value for the gas phase, indicating the values may come from different experimental determinations or evaluations. The enthalpy of combustion provides an alternative route to determine the enthalpy of formation.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 93-99-2 [amp.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. This compound | C13H10O2 | CID 7169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [drugfuture.com]

- 8. chembk.com [chembk.com]

- 9. This compound | 93-99-2 [chemicalbook.com]

- 10. Benzoic acid, phenyl ester [webbook.nist.gov]

- 11. Benzoic acid, phenyl ester [webbook.nist.gov]

- 12. WTT- Under Construction Page [wtt-pro.nist.gov]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 15. nistdigitalarchives.contentdm.oclc.org [nistdigitalarchives.contentdm.oclc.org]

- 16. chemistry.montana.edu [chemistry.montana.edu]

- 17. pubs.aip.org [pubs.aip.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Electrophilic Aromatic Substitution on Phenyl Benzoate Rings

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of electrophilic aromatic substitution (EAS) reactions on phenyl benzoate (B1203000). Phenyl benzoate presents an interesting case for EAS due to its two distinct aromatic rings with differing reactivities. This document delves into the theoretical principles governing these reactions, details experimental protocols for key transformations, and presents available data to aid researchers in predicting and controlling the outcomes of such substitutions.

Core Principles: Reactivity and Directing Effects

This compound possesses two benzene (B151609) rings, the reactivity of which towards electrophiles is significantly different. This difference is dictated by the electronic effects of the ester linkage.

-

The Activated Ring (Phenoxy Ring): The phenyl ring attached to the ester oxygen atom (-O-Ph) is activated towards electrophilic attack. The lone pairs of electrons on the oxygen atom can be delocalized into this ring through resonance, increasing its electron density. This electron-donating effect makes the ring more nucleophilic and thus more susceptible to attack by electrophiles. The phenoxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. Due to steric hindrance from the bulky benzoate group, the para-substituted product is generally favored.[1][2]

-

The Deactivated Ring (Benzoyl Ring): The phenyl ring attached to the carbonyl group (-CO-Ph) is deactivated towards electrophilic attack.[1] The carbonyl group is strongly electron-withdrawing due to both induction and resonance, pulling electron density away from this ring. This decrease in electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles. The benzoyl group is a meta-director, directing incoming electrophiles to the position meta to itself on this deactivated ring.

Key Electrophilic Aromatic Substitution Reactions on this compound

This section explores the application of common EAS reactions to this compound, focusing on the expected regioselectivity and products.

Nitration

Nitration of this compound introduces a nitro group (-NO₂) onto the aromatic ring. The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. As predicted by the directing effects, substitution occurs on the activated phenoxy ring, with the major product being the para-isomer.[3]

Halogenation

Halogenation involves the introduction of a halogen atom (e.g., Br, Cl) onto the aromatic ring. The reaction is typically carried out with the halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination). For this compound, halogenation is expected to occur on the activated phenoxy ring, yielding primarily the para-halogenated product. While some less authoritative sources suggest the possibility of meta-substitution on the deactivated ring, the consensus in academic literature for similar activated esters points towards substitution on the activated ring.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). The electrophile is sulfur trioxide (SO₃). Similar to other EAS reactions on this compound, sulfonation occurs on the activated phenoxy ring, with the para-isomer being the major product.[4]

Friedel-Crafts Reactions

Friedel-Crafts reactions, both alkylation and acylation, are generally not effective on this compound. The benzoyl ring is strongly deactivated, rendering it unreactive under Friedel-Crafts conditions.[5] Furthermore, the Lewis acid catalyst required for the reaction can coordinate with the lone pairs of electrons on the ester's carbonyl oxygen. This coordination further deactivates the entire molecule, including the phenoxy ring, thus inhibiting the reaction.[2]

Quantitative Data on Product Distribution

A comprehensive search of scientific literature did not yield specific quantitative data on the isomer distribution (i.e., the percentages of ortho, meta, and para products) for the electrophilic aromatic substitution reactions of this compound itself. The literature consistently identifies the major product as the para-isomer on the activated ring but does not provide precise yields or ratios for the minor isomers.

However, to provide a comparative context, the table below summarizes the expected major products for the primary EAS reactions on this compound, based on established directing effects and data from analogous compounds.

| Reaction | Electrophile | Reagents | Activated Ring Product (Major) | Deactivated Ring Product (Minor/Trace) |

| Nitration | NO₂⁺ | Conc. HNO₃, Conc. H₂SO₄ | 4-Nitrothis compound | 3-Nitrothis compound |

| Bromination | Br⁺ | Br₂, FeBr₃ | 4-Bromothis compound | 3-Bromothis compound |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 4-(Benzoyloxy)benzenesulfonic acid | 3-(Benzoyloxy)benzenesulfonic acid |

| Friedel-Crafts | R⁺ or RCO⁺ | Alkyl/Acyl Halide, Lewis Acid | Reaction generally does not proceed | Reaction generally does not proceed |

Experimental Protocols

The following are detailed experimental protocols for key electrophilic aromatic substitution reactions on this compound. These are adapted from established procedures for similar substrates.

Protocol for the Nitration of this compound

Objective: To synthesize 4-nitrothis compound via the nitration of this compound.

Materials:

-

This compound

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Distilled water

-

Erlenmeyer flask (100 mL)

-

Beaker (250 mL)

-

Stirring rod

-

Pipettes

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a 100 mL Erlenmeyer flask, carefully add 5.0 g of this compound to 10 mL of concentrated sulfuric acid.

-

Cool the mixture in an ice bath with gentle stirring until the temperature is below 5 °C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid. Keep this mixture cool in the ice bath.

-

Slowly add the nitrating mixture dropwise to the cold this compound solution over a period of 15-20 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

-

Slowly and carefully pour the reaction mixture over 100 g of crushed ice in a 250 mL beaker with stirring.

-

The crude 4-nitrothis compound will precipitate as a solid.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water until the washings are neutral to litmus (B1172312) paper.

-

Recrystallize the crude product from ethanol to obtain pure 4-nitrothis compound.

-

Dry the purified product and determine its melting point and yield.

Protocol for the Bromination of this compound

Objective: To synthesize 4-bromothis compound via the bromination of this compound.

Materials:

-

This compound

-

Iron(III) bromide (FeBr₃)

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Sodium bisulfite solution (10%)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask (100 mL) with a reflux condenser and a dropping funnel

-

Heating mantle

-

Separatory funnel

-

Beakers

-

Rotary evaporator

Procedure:

-

In a dry 100 mL round-bottom flask, dissolve 5.0 g of this compound in 25 mL of carbon tetrachloride.

-

Add a catalytic amount of iron(III) bromide (approx. 0.2 g).

-

From a dropping funnel, add a solution of 4.0 g (1.3 mL) of bromine in 10 mL of carbon tetrachloride dropwise to the reaction mixture with stirring at room temperature. The addition should be done in the dark or in a flask wrapped in aluminum foil.

-

After the addition is complete, gently reflux the mixture for 2 hours. The red color of the bromine should disappear.

-

Cool the reaction mixture to room temperature and slowly add it to 50 mL of cold water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 25 mL of 10% sodium bisulfite solution (to remove excess bromine), 25 mL of 5% sodium bicarbonate solution, and finally with 25 mL of water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Dry the purified 4-bromothis compound and determine its melting point and yield.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the electrophilic aromatic substitution of this compound.

References

A Technical Guide to the Fundamental Reactivity of the Ester Group in Phenyl Benzoate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenyl benzoate (B1203000) serves as a quintessential model for understanding the reactivity of aromatic esters. Its ester group, positioned between two phenyl rings, exhibits a unique electronic environment that dictates its interaction with a wide array of nucleophiles and reagents. The core reactivity is dominated by nucleophilic acyl substitution, a pathway whose rate and outcome are finely tuned by the stability of the phenoxide leaving group. This stability makes phenyl esters more reactive than their alkyl counterparts, a property that is leveraged extensively in organic synthesis and medicinal chemistry. This guide provides an in-depth analysis of the key reactions of phenyl benzoate, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a comprehensive resource for professionals in the field. Understanding these fundamental principles is crucial for applications ranging from pro-drug design to the synthesis of complex molecular architectures.[1]

Core Reactivity Principles

The reactivity of the ester group in this compound is governed by the electrophilicity of the carbonyl carbon and the ability of the phenoxy group to act as a leaving group.

-

Electronic Effects: The carbonyl group (C=O) is highly polarized, rendering the carbonyl carbon electron-deficient and thus susceptible to nucleophilic attack. The adjacent oxygen atom in the ester linkage donates electron density through resonance, which slightly moderates this electrophilicity. However, the key feature of this compound is the phenyl group attached to this oxygen. The phenyl ring can stabilize a negative charge through resonance, making the corresponding phenoxide ion a relatively stable and therefore good leaving group compared to unstabilized alkoxides.

-

Primary Reaction Pathway - Nucleophilic Acyl Substitution: The fundamental reaction mechanism for the ester group is nucleophilic acyl substitution. This two-step process involves the initial attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the collapse of this intermediate, which reforms the carbonyl double bond and expels the leaving group—in this case, the phenoxide ion.

Key Reactions and Mechanisms

The this compound ester linkage can be cleaved by a variety of reagents through the nucleophilic acyl substitution pathway.

Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is the cleavage of an ester by a hydroxide (B78521) ion. The reaction is effectively irreversible because the final step is an acid-base reaction where the liberated phenol (B47542) is deprotonated by the base, or the resulting benzoic acid is deprotonated to form a resonance-stabilized carboxylate salt.[2]

Quantitative Data: Hydrolysis Rates

The rate of alkaline hydrolysis is highly dependent on the substituents on both the benzoyl and phenyl portions of the molecule. Electron-withdrawing groups generally accelerate the reaction.[1]

| Substituent (X in X-C₆H₄CO₂C₆H₅) | Solvent System | Temperature (°C) | Second-Order Rate Constant, k (M⁻¹s⁻¹) |

| H (this compound) | 33% Acetonitrile-Water | 25 | ~0.02 - 0.04 (estimated range) |

| p-NO₂ | 33% Acetonitrile-Water | 25 | Significantly > 0.04 |

| p-Cl | 33% Acetonitrile-Water | 25 | > 0.04 |

| p-CH₃ | 33% Acetonitrile-Water | 25 | < 0.04 |

| o-CF₃ | 50.9% Acetonitrile-Water | 25 | High due to inductive effects |

| o-I | 50.9% Acetonitrile-Water | 25 | Moderate |

| (Note: Exact values for unsubstituted this compound vary across studies; data is compiled to show relative trends from kinetic studies.[3][4][5]) |

Experimental Protocol: Alkaline Hydrolysis

-

Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Prepare an aqueous solution of sodium hydroxide (e.g., 0.1 M).[1]

-

Reaction Initiation: In a temperature-controlled cuvette within a UV-Vis spectrophotometer, equilibrate the NaOH solution to the desired temperature (e.g., 25°C).[1]

-

Kinetics Measurement: Inject a small, known volume of the this compound stock solution into the cuvette to initiate the reaction. Immediately begin monitoring the increase in absorbance at the λ_max of the resulting phenoxide ion.[1][3]

-

Data Analysis: The pseudo-first-order rate constant can be determined from the slope of a plot of ln(A_∞ - A_t) versus time. The second-order rate constant is then calculated by dividing the pseudo-first-order constant by the concentration of NaOH.[2]

Transesterification

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. The reaction is typically catalyzed by an acid or a base and is an equilibrium process. To drive the reaction to completion, either the starting alcohol is used in large excess or one of the products is removed as it is formed.

Quantitative Data: Transesterification

Kinetic studies on the transesterification of substituted phenyl benzoates with phenols in the presence of K₂CO₃ show that the reaction follows Hammett correlations, with low ρ values indicating that the leaving group departure occurs after the rate-determining step.[6]

| Substrate | Nucleophile | Conditions | Outcome |

| This compound | 4-Methoxyphenol | K₂CO₃, DMF, various temps | Good linear correlations with σ⁰ constants observed[6] |

| 4-Nitrophenyl Benzoates | 4-Chlorophenol | K₂CO₃, DMF | Enthalpy-entropy compensation effect observed[6] |

| This compound | Benzyl (B1604629) Alcohol | DBU (catalyst), 160 °C | High conversion to Benzyl Benzoate |

Experimental Protocol: Transesterification

-

Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), the desired alcohol (e.g., benzyl alcohol, 1.1 eq), and a suitable solvent like DMF or toluene.[7]

-

Catalyst Addition: Add a catalytic amount of a base (e.g., DBU, 5 mol%) or an acid (e.g., p-TsOH).[7]

-

Reaction: Heat the mixture to reflux (e.g., 160°C) and monitor the reaction progress using TLC or GC-MS.[7]

-

Workup: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine to remove the catalyst and unreacted alcohol.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting ester product by column chromatography.[7]

Aminolysis (Amidation)

Phenyl esters are excellent acylating agents for amines, leading to the formation of stable amide bonds. The reaction proceeds readily because the phenoxide is a good leaving group and the resulting amide is highly stabilized by resonance.

Quantitative Data: Amide Synthesis from this compound

A solvent- and transition-metal-free method using NaH as a base provides high yields for the synthesis of various amides from this compound and aryl amines.[8]

| Aryl Amine | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | 130 | 20 | 82 |

| o-Toluidine | 130 | 20 | 99 |

| 4-Fluoroaniline | 130 | 20 | 91 |

| Benzylamine | 130 | 20 | 85 |

| (Data from a study using NaH as a base.[8]) |

Experimental Protocol: Aminolysis

-

Reagents: In a reaction vessel, combine this compound (1.0 eq), the desired aryl amine (1.05 eq), and sodium hydride (1.05 eq).[8]

-

Reaction Conditions: Heat the mixture to 130°C in an oil bath for 20 hours under solvent-free conditions.[8]

-

Workup: After cooling, carefully quench the reaction mixture with water.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The crude amide can be further purified by recrystallization or column chromatography.

Reduction

Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce esters to primary alcohols. In the case of this compound, the reaction yields two different alcohol molecules: benzyl alcohol (from the acyl portion) and phenol (from the ester portion) after an acidic workup.[9][10][11]

Experimental Protocol: Reduction with LiAlH₄

-

Setup: To a flame-dried, three-necked flask equipped with a dropping funnel and reflux condenser under an inert atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF.

-

Addition: Dissolve this compound (1.0 eq) in anhydrous ether/THF and add it dropwise to the LiAlH₄ suspension while cooling the flask in an ice bath.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC).

-

Quenching: Cool the flask in an ice bath again and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Isolation: Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with ether. Combine the filtrates, dry the organic layer, and evaporate the solvent to yield the crude alcohol products, which can be separated by chromatography.

Reaction with Grignard Reagents

Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols. The first equivalent adds to the carbonyl to form a ketone intermediate after the leaving group is expelled. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent.[12][13] Reacting this compound with phenylmagnesium bromide, for instance, yields triphenylmethanol (B194598).[14][15]

Experimental Protocol: Synthesis of Triphenylmethanol

-

Grignard Preparation: Prepare the Grignard reagent (phenylmagnesium bromide) by slowly adding bromobenzene (B47551) (2.2 eq) in anhydrous THF to magnesium turnings (2.2 eq) in a flame-dried flask under an inert atmosphere.[12]

-

Ester Addition: Once the Grignard reagent is formed, cool the flask in an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise.[12]

-

Reaction: After addition, remove the ice bath and allow the reaction to stir at room temperature to ensure completion.

-

Workup: Cool the mixture in an ice bath and quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute HCl.

-

Extraction: Extract the product into diethyl ether or ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Filter and evaporate the solvent. The crude triphenylmethanol can be purified by recrystallization from a suitable solvent like ethanol.

Applications in Drug Development: Phenyl Esters as Prodrugs

The susceptibility of the ester bond to hydrolysis is a cornerstone of prodrug design. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in vivo, often through enzymatic cleavage.[16][17]

Phenyl esters are frequently used to mask polar functional groups, such as phenols or carboxylic acids, on a parent drug molecule. This masking increases the drug's lipophilicity, which can enhance its absorption and ability to cross cell membranes. Once absorbed into the bloodstream or target tissue, endogenous esterase enzymes hydrolyze the ester bond, releasing the active drug.[16][17][18] The rate of this release can be modulated by introducing electron-donating or electron-withdrawing groups onto the phenyl ring, thereby altering the kinetics of hydrolysis.[1]

Conclusion

The reactivity of the ester group in this compound is a foundational concept in organic chemistry with significant practical implications. Its behavior in nucleophilic acyl substitution reactions—including hydrolysis, transesterification, aminolysis, reduction, and Grignard reactions—is predictable and controllable. The enhanced reactivity compared to alkyl esters, due to the stability of the phenoxide leaving group, makes phenyl esters valuable intermediates in chemical synthesis and a strategic choice for designing enzyme-activated prodrugs. A thorough understanding of these principles enables scientists to manipulate molecular structures for applications in materials science, synthesis, and the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hydrolysis Rates of Polysubstituted Phenyl Benzoates - Stephen Winter Tobey - Google Books [books.google.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10040C [pubs.rsc.org]

- 9. homework.study.com [homework.study.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. www1.udel.edu [www1.udel.edu]

- 13. amherst.edu [amherst.edu]

- 14. athabascau.ca [athabascau.ca]

- 15. youtube.com [youtube.com]

- 16. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Bond Dissociation Energies of Phenyl Benzoate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical stability and reactivity of molecular entities is paramount. Phenyl benzoate (B1203000), a common structural motif in various organic compounds, presents a case study in the nuanced interplay of electronic and steric effects that govern bond strengths. This technical guide provides a detailed overview of the bond dissociation energies (BDEs) within the phenyl benzoate molecule, outlines the experimental and computational methodologies used for their determination, and visualizes the key relationships and workflows.

Core Concepts in Bond Dissociation Energy

Bond dissociation energy is a critical thermochemical parameter that quantifies the energy required to break a specific covalent bond homolytically in the gas phase, yielding two radical fragments. It is a direct measure of bond strength and a key determinant of a molecule's thermal stability and its propensity to undergo radical-mediated reactions. For a molecule like this compound, understanding the BDEs of its ester linkage and adjacent bonds is crucial for predicting its behavior in various chemical and biological environments.

Bond Dissociation Energies of this compound

The central ester functional group in this compound, along with its flanking phenyl rings, gives rise to several key bonds of interest. The dissociation of these bonds leads to the formation of various radical species. Provisional estimates for the bond dissociation energies in this compound have been reported, providing valuable insight into the relative strengths of these linkages.[1]

Table 1: Summary of Bond Dissociation Energies for this compound

| Bond Description | Bond Notation | Bond Dissociation Energy (kcal/mol) |

| Phenylcarbonyl-Oxygen Phenyl | D(PhCO₂—Ph) | 94 ± 5 |

| Phenyl-Carbonyl Phenyl | D(Ph—CO₂Ph) | 96 ± 5 |

| Carbonyl-Oxygen Phenyl | D(·CO₂—Ph) | 62 ± 5 |

| Phenylcarbonyl-Oxygen | D(PhCO—OPh) | 64 ± 5 |

Note: These values are provisional estimates and carry an error margin of approximately 5 kcal/mol.[1]

Experimental and Computational Methodologies

The determination of bond dissociation energies can be approached through both experimental techniques and computational modeling. Each method offers unique advantages and challenges.

Experimental Protocols

While specific, detailed experimental protocols for the determination of this compound BDEs are not extensively documented in publicly available literature, the general methodologies employed for such measurements include:

-

Photoacoustic Calorimetry (PAC): This technique measures the heat released during a photochemical reaction. A pulsed laser excites the molecule, leading to bond cleavage. The subsequent non-radiative relaxation of the fragments generates a pressure wave (the photoacoustic effect) that is detected by a microphone. By measuring the amplitude of this wave and knowing the energy of the laser pulse, the enthalpy of the reaction can be determined, from which the BDE can be calculated.

-

Laser Flash Photolysis (LFP): LFP is a powerful technique for studying the kinetics of transient species, such as radicals formed upon bond dissociation.[2][3][4] A short, intense laser pulse is used to photolyze the sample, creating a high concentration of reactive intermediates. A second, weaker light beam is passed through the sample to monitor the changes in absorption over time. By analyzing the kinetics of the formation and decay of these transient species, information about the bond-breaking process can be obtained.

Computational Chemistry

Computational methods, particularly those based on quantum mechanics, have become indispensable tools for calculating BDEs.[5] These approaches model the electronic structure of the molecule and the resulting radical fragments to determine their energies.

-

Ab Initio and Density Functional Theory (DFT) Calculations: High-level ab initio methods and, more commonly, Density Functional Theory (DFT) are used to calculate the total electronic energy of the parent molecule and its constituent radical fragments.[6][7][8] The BDE is then calculated as the difference in the sum of the energies of the fragments and the energy of the parent molecule. The accuracy of these calculations is highly dependent on the chosen level of theory and the basis set used to describe the atomic orbitals.

Visualizing Key Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]

- 3. ias.ac.in [ias.ac.in]

- 4. Laser flash photolysis of 2-diazo-1,3-diphenyl-1,3-propanedione: An unusual long-lived triplet as a reaction intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 6. researchgate.net [researchgate.net]

- 7. Ab initio study of this compound: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Density functional theory study of the conformational space of this compound, a common fragment in many mesogenic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence and Isolation of Phenyl Benzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence, isolation, and biological activities of phenyl benzoate (B1203000) derivatives. Phenyl benzoate and its derivatives are a class of aromatic compounds that are increasingly being identified in various natural sources, exhibiting a range of biological activities that make them promising candidates for drug development and scientific research. This document details their natural sources, summarizes quantitative data, provides experimental protocols for their isolation, and illustrates their biosynthetic and signaling pathways.

Natural Occurrence of this compound Derivatives

This compound derivatives have been isolated from a diverse array of natural sources, including medicinal plants and marine microorganisms. These compounds often contribute to the plant's defense mechanisms or exhibit significant pharmacological effects.

This compound Derivatives in Medicinal Plants

A notable example of a naturally occurring this compound derivative is para-pentyl this compound , which has been isolated from the fresh fruits of the African medicinal plant Mondia whitei (Hook.F.) Skeels.[1][2] This plant is traditionally used for managing various ailments, and the presence of this compound may contribute to its central nervous system effects.[1]

The genus Populus (poplars) is another significant source of related compounds. While not strictly this compound derivatives, complex phenolic glycosides such as salicortin and tremulacin are abundant.[3] Research suggests that benzyl (B1604629) benzoate and salicyl benzoate act as key intermediates in the biosynthesis of these defensive compounds.[4]

This compound Derivatives from Marine Fungi

The marine environment is a rich source of novel bioactive compounds. A marine-derived fungus, Engyodontium album, isolated from deep-sea sediment, has been found to produce new benzoate derivatives.[5] These include ethyl 3,5-dimethoxy-2-propionylbenzoate and ethyl 3,5-dihydroxy-2-propionylbenzoate .[5] The discovery of these compounds highlights the potential of marine microorganisms as a source for novel chemical scaffolds.

Quantitative Data on Naturally Occurring this compound Derivatives

The yield of this compound derivatives from natural sources can vary significantly depending on the species, environmental conditions, and the extraction and isolation methods employed. The following table summarizes the available quantitative data for representative compounds.

| Compound Name | Natural Source | Plant/Fungal Part | Yield (% w/w) | Reference(s) |

| para-pentyl this compound | Mondia whitei | Fresh Fruits | 0.00033% | [6] |

| Salicortin | Populus trichocarpa × deltoides | Leaves | 0.3% | [3] |

| Tremulacin | Populus trichocarpa × deltoides | Leaves | 0.2% | [3] |

| HCH-Salicortin | Populus trichocarpa × deltoides | Leaves | 0.1% | [3] |

Experimental Protocols for Isolation and Purification

The isolation of this compound derivatives from natural sources typically involves solvent extraction followed by various chromatographic techniques. Below are detailed methodologies for key isolation procedures.

Isolation of para-pentyl this compound from Mondia whitei